molecular formula C21H21N3O2S B2671743 N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylthiazole-4-carboxamide CAS No. 1705037-49-5

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylthiazole-4-carboxamide

Cat. No. B2671743
CAS RN: 1705037-49-5
M. Wt: 379.48
InChI Key: VAAPZCXMAAZOJU-UHFFFAOYSA-N
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Description

“N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylthiazole-4-carboxamide” is a complex chemical compound. It contains an indole nucleus, which is a common structure in many bioactive compounds . The compound also includes a thiazole ring and a carboxamide group.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The indole and thiazole rings are aromatic, meaning they have a stable, ring-like structure with delocalized electrons .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The indole ring is known to undergo electrophilic substitution reactions .

Scientific Research Applications

Antimicrobial Activity

  • Mannich Reaction and Antimicrobial Evaluation: A study by Fandaklı et al. (2012) highlights the synthesis of certain triazole derivatives, including compounds related to N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylthiazole-4-carboxamide, demonstrating significant antimicrobial activity. This research indicates the potential of these compounds in developing new antimicrobial agents.
  • Synthesis of Quinazoline Derivatives: Research by Desai et al. (2011) and Karcı (2012) discusses the synthesis of quinazolinone derivatives with antimicrobial properties, suggesting the applicability of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylthiazole-4-carboxamide in this area.

Neuroprotective and Antipsychotic Potential

  • Cerebral Protective Agents: A study by Ohkubo et al. (1995) explored 2-aminothiazoles and thiazolecarboxamides with anti-anoxic activity, providing insights into the neuroprotective potential of related compounds.
  • Potential Antipsychotic Agents: Research by Norman et al. (1996) investigates heterocyclic carboxamides as potential antipsychotic agents, indicating the relevance of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylthiazole-4-carboxamide in neuropsychiatric drug development.

Anticancer Activity

  • Quinazoline Derivatives for Cancer Treatment: Studies like those by Marsham et al. (1989) and Guo (2006) have focused on the synthesis and biological activity of quinazoline derivatives, demonstrating their potential as anticancer agents.

Synthesis and Characterization

  • New Synthesis Methods: Various studies have focused on the synthesis and structural characterization of related compounds. For example, Rabea et al. (2006) and Dalai et al. (2008) have contributed to the understanding of the synthesis pathways and structural aspects of similar compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Indole derivatives are known to bind with high affinity to multiple receptors, which could make them useful in drug development .

Future Directions

The future directions for research on this compound could include further exploration of its biological activity and potential applications in drug development .

properties

IUPAC Name

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-24-10-9-15-11-16(7-8-18(15)24)19(25)12-22-20(26)17-13-27-21(23-17)14-5-3-2-4-6-14/h2-8,11,13,19,25H,9-10,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAPZCXMAAZOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CSC(=N3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylthiazole-4-carboxamide

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